

An In-depth Toxicological Assessment of C.I. Disperse Orange 33

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Compound of Interest

Compound Name: C.I. Disperse orange 33

Cat. No.: B15557362

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Disclaimer: Due to the limited availability of specific toxicological data for **C.I. Disperse Orange 33** (CAS No. 61867-93-4), this technical guide utilizes data from the closely related and more extensively studied azo dye, C.I. Disperse Orange 3 (CAS No. 730-40-5), as a surrogate for toxicological assessment. While both are monoazo dyes, their structural differences, as shown below, may lead to variations in their toxicological profiles. This document serves as a comprehensive overview based on available scientific literature for analogous compounds and general principles of azo dye toxicology.

Executive Summary

This technical guide provides a detailed toxicological assessment of **C.I. Disperse Orange 33**, with a primary focus on genotoxicity and cytotoxicity, leveraging data from the surrogate compound C.I. Disperse Orange 3. Azo dyes, a major class of synthetic colorants, are of toxicological concern due to their potential to be metabolized to carcinogenic aromatic amines. This report summarizes the available toxicological data, outlines detailed experimental protocols for key assays, and visualizes the putative signaling pathways and experimental workflows. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical Identity and Structural Comparison

C.I. Disperse Orange 33 and C.I. Disperse Orange 3 are both monoazo dyes characterized by a single azo bond ($-N=N-$). Their chemical structures are presented below.

C.I. Disperse Orange 33

- CAS Number: 61867-93-4[1]
- Molecular Formula: $C_{19}H_{21}N_5O_2$ [1][2]
- Molecular Weight: 351.40 g/mol [1][2]
- Structure: 4-Nitrobenzenamine diazo, and N-cyanoethyl-N-butylaniline coupling.[1]

C.I. Disperse Orange 3

- CAS Number: 730-40-5[3]
- Molecular Formula: $C_{12}H_{10}N_4O_2$ [3]
- Molecular Weight: 242.23 g/mol [3]
- Structure: 4-Nitrobenzenamine diazo, with aniline base armour sulfonic acid coupling, and sodium hydroxide solution to boil, then a sulfonic acid hydrolysis off base.[3]

The core structural similarity is the p-nitroaniline moiety linked via an azo bond to another aromatic amine. The key difference lies in the substitution on the second aromatic amine.

Toxicological Profile of C.I. Disperse Orange 3 (Surrogate)

The toxicological data for C.I. Disperse Orange 3 is primarily qualitative, highlighting several areas of concern.

Table 1: Summary of Toxicological Hazards for C.I. Disperse Orange 3

Toxicological Endpoint	Observation
Acute Toxicity	No significant acute toxicological data has been identified in literature searches.[4] However, accidental ingestion may be damaging to health. [4] An oral LD50 is estimated to be > 2000 mg/kg based on ATE data.
Skin Irritation/Corrosion	Causes skin irritation.[5] The material can cause inflammation of the skin on contact in some individuals and may accentuate pre-existing dermatitis.[4]
Eye Irritation	Causes serious eye irritation.[5] The material can cause eye irritation and damage in some persons.[4]
Respiratory Irritation	May cause respiratory irritation.[5]
Skin Sensitization	May cause an allergic skin reaction.[5] It is a known skin sensitizer, and contact allergies can manifest as contact eczema.[4]
Germ Cell Mutagenicity	Shall not be classified as germ cell mutagenic based on available safety data sheets.[5] However, there is concern that this material can cause mutations, but there is not enough data to make a definitive assessment.[4] Some azo dyes are associated with the development of bladder cancer.[4]
Carcinogenicity	Limited evidence of a carcinogenic effect.[4] It is not classified as carcinogenic by some sources. [5]
Reproductive Toxicity	Shall not be classified as a reproductive toxicant.[5]
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation.[5]
Specific Target Organ Toxicity (Repeated Exposure)	Limited evidence suggests that repeated or long-term occupational exposure may produce

cumulative health effects involving organs or biochemical systems.[4]

Other Effects

The substance and/or its metabolites may bind to hemoglobin, inhibiting normal oxygen uptake, a condition known as methemoglobinemia.[4]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These are generalized protocols that would be adapted for the specific testing of **C.I. Disperse Orange 33**.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. A modified protocol is often required for azo dyes to facilitate their metabolic activation.

Principle: The assay utilizes several strains of *Salmonella typhimurium* that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.

Methodology:

- **Strain Selection:** Use of *S. typhimurium* strains such as TA98 and TA100, which detect frameshift and base-pair substitution mutagens, respectively.
- **Metabolic Activation (S9 Mix):** Azo dyes often require reductive cleavage of the azo bond to become mutagenic. This is achieved by using a liver homogenate fraction (S9) from rats or hamsters induced with Aroclor 1254 or phenobarbital. For azo dyes, the Prival modification, which includes flavin mononucleotide (FMN) in the S9 mix, is often employed to enhance azo-reductase activity.
- **Plate Incorporation Assay:**

- To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of the S9 mix (or buffer for experiments without metabolic activation).
- The mixture is incubated at 37°C for 20-30 minutes.
- 2 mL of molten top agar containing a trace amount of histidine and biotin is added to the tube, mixed, and poured onto a minimal glucose agar plate.
- The plates are incubated at 37°C for 48-72 hours.
- Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertants and if the number of revertants is at least twice the spontaneous reversion rate (background).

In Vitro Micronucleus Assay

This assay detects genotoxic damage that results in the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Principle: Cells are exposed to the test substance, and then cytokinesis (cell division) is blocked using an agent like cytochalasin B. This results in binucleated cells, making it easy to identify cells that have undergone one round of mitosis since the treatment. The presence of micronuclei in these binucleated cells is then scored.

Methodology:

- Cell Culture: Human lymphocytes or a suitable cell line (e.g., L5178Y, TK6, CHO, HepG2) are cultured under standard conditions.
- Exposure: Cells are treated with **C.I. Disperse Orange 33** at various concentrations for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, or for a longer period (e.g., 24 hours) without S9.

- **Cytokinesis Block:** After the exposure period, the cells are washed and cultured in fresh medium containing cytochalasin B (typically 3-6 $\mu\text{g/mL}$) for a duration equivalent to 1.5-2 normal cell cycle lengths.
- **Harvesting and Staining:** Cells are harvested, subjected to a mild hypotonic treatment, and fixed. The cell suspension is then dropped onto clean microscope slides. The slides are air-dried and stained with a DNA-specific stain such as Giemsa, DAPI, or acridine orange.
- **Scoring:** At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope. The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity.
- **Data Analysis:** A substance is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

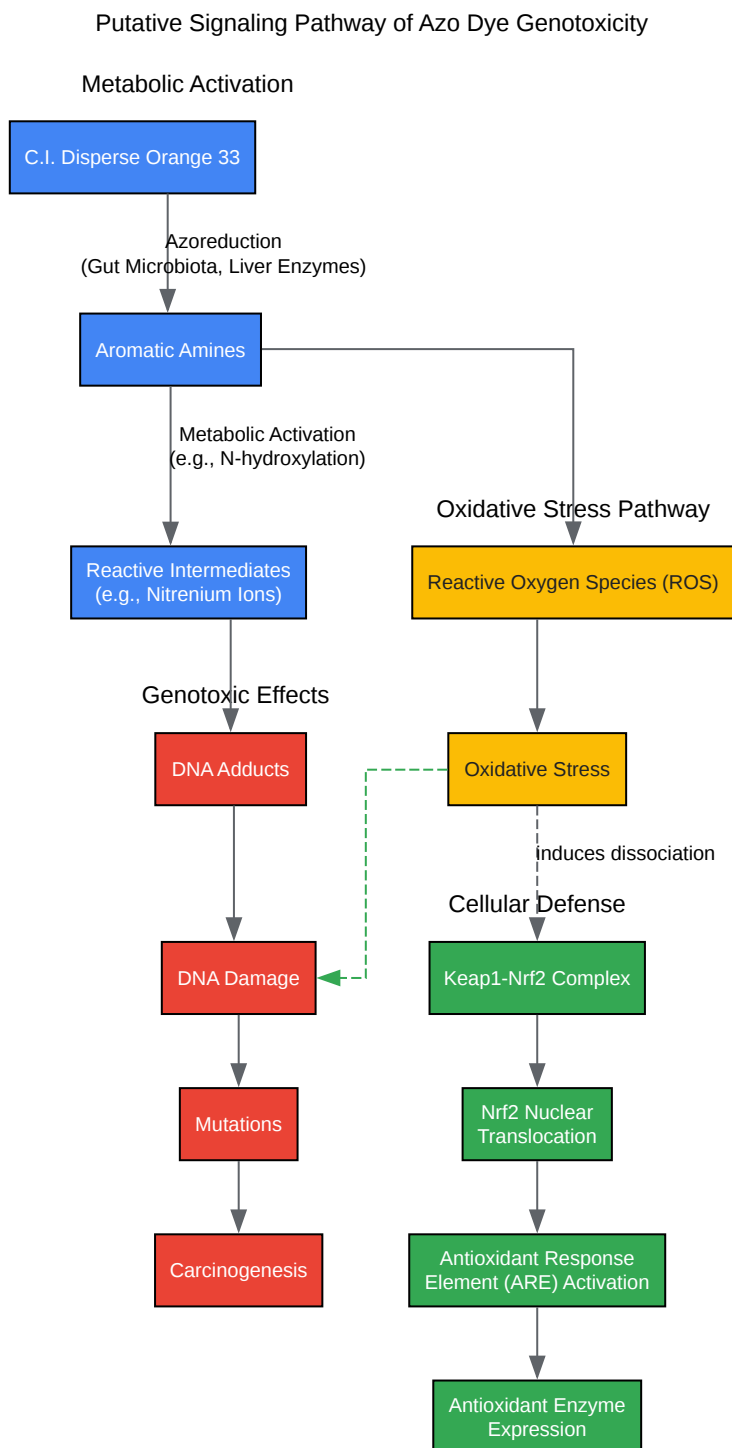
- **Cell Seeding:** Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
- **Treatment:** The culture medium is replaced with fresh medium containing various concentrations of **C.I. Disperse Orange 33**. Control wells receive the vehicle only.
- **Incubation:** The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** A stock solution of MTT (e.g., 5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL. The plate is then incubated for another 2-4 hours at 37°C.

- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
- **Data Analysis:** The absorbance values are converted to percentage of cell viability relative to the untreated control. The IC_{50} value (the concentration of the substance that inhibits 50% of cell viability) can be calculated from the dose-response curve.

Visualizations

Putative Signaling Pathway for Azo Dye Genotoxicity

The genotoxicity of many azo dyes is dependent on their metabolic activation to reactive intermediates. The primary pathway involves the reductive cleavage of the azo bond, often by gut microbiota or liver azoreductases, to form aromatic amines. These amines can then undergo further metabolic activation, such as N-hydroxylation, leading to the formation of reactive nitrenium ions that can form DNA adducts, leading to mutations. Another proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage. The Keap1-Nrf2-ARE pathway is a key signaling cascade that responds to oxidative stress.

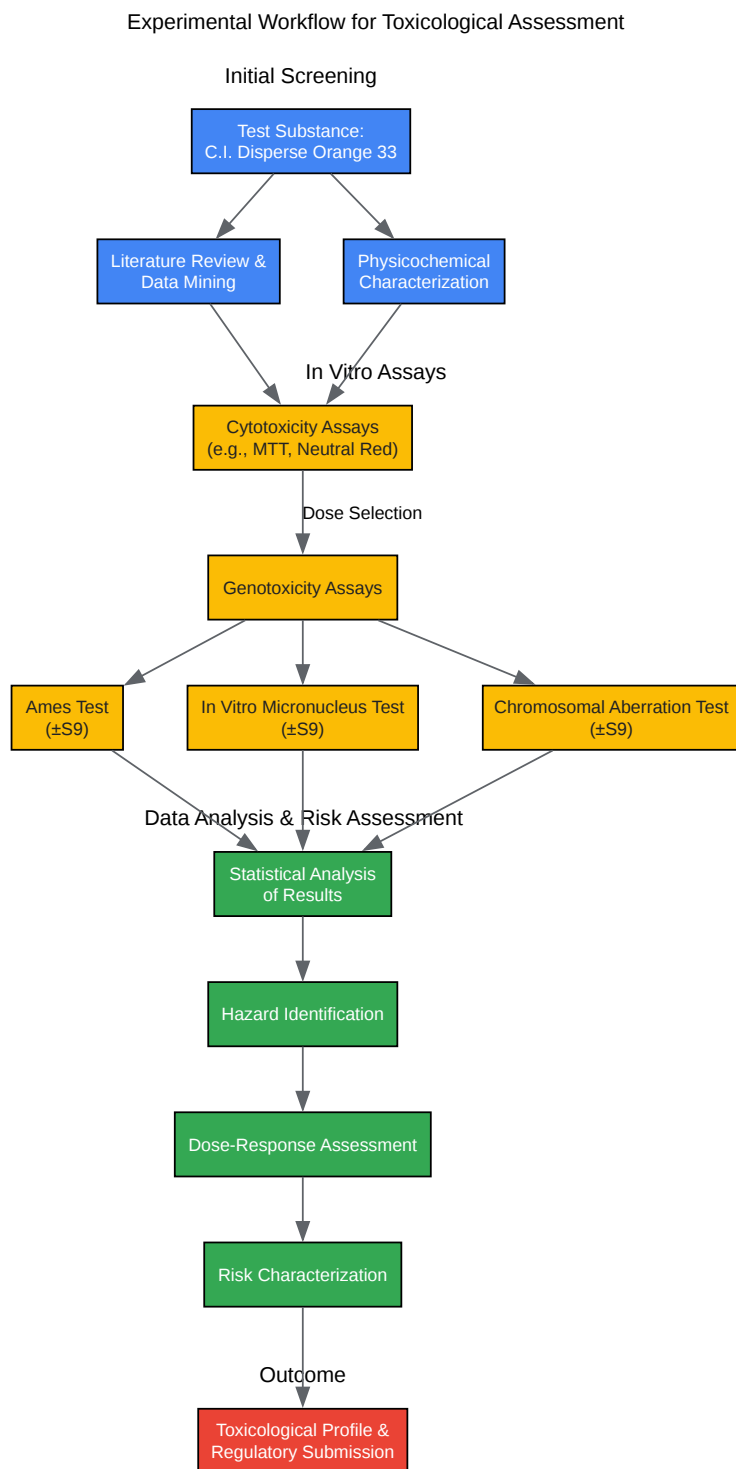


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Caption: Putative signaling pathways of **C.I. Disperse Orange 33** genotoxicity.

Experimental Workflow for Toxicological Assessment

A structured workflow is essential for the comprehensive toxicological evaluation of a substance like **C.I. Disperse Orange 33**.



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Caption: A typical workflow for the toxicological assessment of a chemical substance.

Conclusion

The toxicological assessment of **C.I. Disperse Orange 33** is hampered by a lack of specific data. However, by using C.I. Disperse Orange 3 as a surrogate, a profile of potential hazards can be constructed. The primary concerns for this class of azo dyes include skin sensitization, irritation to the skin and eyes, and potential genotoxicity following metabolic activation. The provided experimental protocols for the Ames test, in vitro micronucleus assay, and MTT assay offer a robust framework for generating the necessary data to perform a comprehensive risk assessment. The visualized signaling pathway highlights the critical role of metabolic activation in the genotoxicity of azo dyes. Further research specifically on **C.I. Disperse Orange 33** is crucial to definitively characterize its toxicological profile and ensure its safe use.

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